2,3-dichloro-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide
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Overview
Description
The compound “2,3-dichloro-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide core, which is a common motif in pharmaceutical drugs due to its bioactive properties . The molecule also contains a morpholine ring, which is often used in drug design for its polarity and ability to form hydrogen bonds .
Molecular Structure Analysis
The molecular structure of this compound would likely show a planar aromatic ring (benzene) with various substituents, including a morpholine ring, an ethyl group, a methoxy group, and two chlorine atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted include polarity, solubility, and possibly even melting/boiling points .Properties
IUPAC Name |
2,3-dichloro-4-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O4S/c1-20-10-2-3-11(13(15)12(10)14)22(18,19)16-4-5-17-6-8-21-9-7-17/h2-3,16H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBVASXVCOPWAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NCCN2CCOCC2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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